molecular formula C12H14N2S B1479821 1-Ethyl-3-(thiophen-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole CAS No. 2098050-73-6

1-Ethyl-3-(thiophen-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole

Cat. No.: B1479821
CAS No.: 2098050-73-6
M. Wt: 218.32 g/mol
InChI Key: DFVJJVVCXMLMAP-UHFFFAOYSA-N
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Description

1-Ethyl-3-(thiophen-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole is a novel chemical entity designed for research and development purposes. This compound belongs to the class of tetrahydrocyclopenta[c]pyrazoles, a scaffold recognized in medicinal chemistry for its potential as a core structure in biologically active molecules. Pyrazole derivatives, in general, have been extensively reported to exhibit a broad spectrum of pharmacological activities, serving as key scaffolds in therapeutic agents for various conditions . The specific incorporation of the thiophene ring, a privileged heterocycle in drug discovery, is intended to modulate the compound's electronic properties, binding affinity, and metabolic stability, making it a valuable intermediate for constructing more complex molecular libraries. This reagent is presented as a high-purity building block for use in pharmaceutical research, agrochemical development, and material science. Researchers can utilize this compound in multi-component reactions , as a precursor for the synthesis of more elaborate heterocyclic systems, or as a candidate for high-throughput screening campaigns to identify new lead compounds. Its structure suggests potential utility in projects aiming to explore new chemical space for oncological or anti-inflammatory applications, based on the documented activities of analogous structures. This product is strictly labeled "For Research Use Only" (RUO). It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material in accordance with all applicable laboratory safety guidelines and regulations.

Properties

IUPAC Name

1-ethyl-3-thiophen-3-yl-5,6-dihydro-4H-cyclopenta[c]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2S/c1-2-14-11-5-3-4-10(11)12(13-14)9-6-7-15-8-9/h6-8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFVJJVVCXMLMAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(CCC2)C(=N1)C3=CSC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

1-Ethyl-3-(thiophen-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as kinases, which are crucial for cell signaling pathways . Additionally, it interacts with proteins involved in inflammatory responses, thereby exhibiting anti-inflammatory properties . The nature of these interactions often involves binding to the active sites of enzymes or forming complexes with proteins, leading to modulation of their activity.

Cellular Effects

The effects of 1-Ethyl-3-(thiophen-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been observed to affect the MAPK/ERK pathway, which is essential for cell proliferation and differentiation . Moreover, 1-Ethyl-3-(thiophen-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole can alter the expression of genes involved in apoptosis, thereby impacting cell survival .

Molecular Mechanism

At the molecular level, 1-Ethyl-3-(thiophen-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation . For example, it can inhibit the activity of cyclooxygenase enzymes, which are involved in the inflammatory response . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in changes in the expression of target genes, ultimately affecting cellular functions.

Temporal Effects in Laboratory Settings

The temporal effects of 1-Ethyl-3-(thiophen-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function . It has been found that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that prolonged exposure to 1-Ethyl-3-(thiophen-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole can lead to sustained changes in cellular metabolism and gene expression .

Dosage Effects in Animal Models

In animal models, the effects of 1-Ethyl-3-(thiophen-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole vary with different dosages . At lower doses, this compound exhibits therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the beneficial effects are maximized at certain dosages, beyond which toxicity becomes apparent .

Metabolic Pathways

1-Ethyl-3-(thiophen-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole is involved in various metabolic pathways, interacting with enzymes and cofactors . It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . These metabolic processes result in the formation of metabolites that can be excreted from the body . The compound also affects metabolic flux and metabolite levels, influencing overall cellular metabolism .

Transport and Distribution

The transport and distribution of 1-Ethyl-3-(thiophen-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole within cells and tissues are facilitated by specific transporters and binding proteins . This compound can be transported across cell membranes via active transport mechanisms . Once inside the cells, it can accumulate in specific tissues, depending on its affinity for certain binding proteins . The localization and accumulation of this compound can influence its biological activity and therapeutic potential .

Subcellular Localization

The subcellular localization of 1-Ethyl-3-(thiophen-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole is crucial for its activity and function . This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can affect mitochondrial function and energy metabolism . The subcellular distribution of this compound plays a significant role in determining its overall biological effects .

Biological Activity

1-Ethyl-3-(thiophen-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • IUPAC Name : 1-Ethyl-3-(thiophen-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole
  • Molecular Formula : C11H12N2S
  • Molecular Weight : 220.29 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is believed to exert its effects through:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways.
  • Receptor Modulation : It can modulate receptors that are crucial in various physiological processes.

Anticancer Activity

Recent studies have highlighted the potential of 1-Ethyl-3-(thiophen-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole as an anticancer agent. A notable study assessed its effects on breast cancer cell lines (MCF-7). The findings indicated significant cytotoxicity and apoptosis induction in treated cells compared to control groups.

CompoundIC50 (µM)Mechanism of Action
1-Ethyl-3-(thiophen-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole25Induces apoptosis through caspase activation
Standard Drug (e.g., Doxorubicin)15DNA intercalation and topoisomerase inhibition

Antimicrobial Activity

In addition to anticancer properties, this compound has been evaluated for antimicrobial activity. Preliminary results suggest it exhibits moderate activity against various bacterial strains.

Study 1: Anticancer Efficacy

A study published in Medicinal Chemistry focused on the synthesis and biological evaluation of several pyrazole derivatives, including 1-Ethyl-3-(thiophen-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole. The study demonstrated that this compound significantly inhibited cell proliferation in MCF-7 cells and induced apoptosis as evidenced by flow cytometry analysis.

Study 2: Antimicrobial Testing

Research conducted on the antimicrobial properties of this compound showed efficacy against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be around 50 µg/mL for both strains, indicating potential as a lead compound for further development.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 1-ethyl-3-(thiophen-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole can be contextualized against related derivatives (Table 1). Key analogs differ in substituents at positions 1 and 3, leading to variations in physicochemical properties and biological activity.

Table 1: Comparative Analysis of Tetrahydrocyclopenta[c]pyrazole Derivatives

Compound Name Substituent (Position 3) Molecular Weight (g/mol) Key Biological Activity/Application Reference
1-Ethyl-3-(thiophen-3-yl)-... Thiophen-3-yl 235.34 N-type calcium channel inhibition (proposed)
1-Ethyl-3-(pyridin-2-yl)-... Pyridin-2-yl 213.28 Under investigation; structural analog
1-Ethyl-3-(piperidin-3-yl)-... Piperidin-3-yl 235.35 Preclinical CNS drug candidate
1-(Prop-2-yn-1-yl)-3-(thiophen-3-yl)-... Thiophen-3-yl 229.33 Synthetic intermediate; uncharacterized
1-(2-Chloroethyl)-3-(thiophen-3-yl)-... Thiophen-3-yl 254.76 High reactivity (alkylating agent potential)
Ethyl 5-oxo-1-(tert-pentyl)-... tert-Pentyl ester 278.35 Agrochemical research

Key Observations

Thiophen-3-yl vs. Pyridin-2-yl :

  • The thiophen-3-yl analog (target compound) exhibits greater lipophilicity (logP ~2.8) compared to the pyridin-2-yl derivative (logP ~1.5) due to sulfur’s lower polarity versus pyridine’s nitrogen. This may enhance membrane permeability but reduce aqueous solubility .
  • Pyridine’s basic nitrogen could facilitate hydrogen bonding in biological targets, whereas thiophene’s sulfur may engage in hydrophobic interactions .

Piperidin-3-yl Substitution :

  • The piperidin-3-yl derivative (MW 235.35) introduces a basic amine, improving solubility in acidic environments. This modification is leveraged in CNS-targeted drug candidates for blood-brain barrier penetration .

Chloroethyl vs. In contrast, the propagyl group (Compound ) offers click chemistry compatibility for bioconjugation.

Ester Derivatives :

  • The tert-pentyl ester (Compound ) highlights applications beyond pharmaceuticals, such as agrochemicals, where steric hindrance from the tert-pentyl group may resist enzymatic hydrolysis.

Research Findings and Implications

  • Biological Activity: Tetrahydrocyclopenta[c]pyrazoles with thiophen-3-yl groups are hypothesized to inhibit N-type calcium channels, a target for neuropathic pain and hypertension .
  • Synthetic Challenges : Introducing thiophen-3-yl requires careful optimization of cyclocondensation conditions to avoid sulfur oxidation. Ethyl esters (e.g., Compound ) are more stable under basic conditions than methyl analogs .

Preparation Methods

Cyclocondensation Using Hydrazines and Monothio-1,3-Diketones or 3-Methylthio-2-Propenones

A highly regioselective method involves the use of 1,3-bis(heteroaryl) monothio-1,3-diketones or their methylthio-2-propenone derivatives as precursors, which react with arylhydrazines to afford substituted tetrahydrocyclopenta[c]pyrazoles.

  • Step 1: Synthesis of 1,3-bis(het)aryl-monothio-1,3-diketones
    Prepared by condensation of active methylene ketones with heteroaryl dithioesters in the presence of sodium hydride.

  • Step 2: Cyclocondensation with Arylhydrazines
    The diketones react with arylhydrazines in refluxing ethanol under neutral conditions to yield 1-aryl-3,5-bis(het)arylpyrazoles, where the heteroaryl substituent attached to the thiocarbonyl group is positioned at the 3-position of the pyrazole ring.

  • Alternative Step 2: Using 3-(Methylthio)-1,3-bis(het)aryl-2-propenones
    Prepared in situ by base-induced alkylation of the monothiodiketones, these propenones react with arylhydrazines in the presence of potassium tert-butoxide in refluxing tert-butyl alcohol to give pyrazoles with complementary regioselectivity.

  • One-Pot Three-Component Procedure
    Enhances efficiency by generating 3-(methylthio)-1,3-bis(het)aryl-2-propenones in situ from active methylene ketones, then reacting directly with arylhydrazines using sodium hydride as base.

This method is adaptable for incorporating the thiophen-3-yl moiety by selecting appropriate heteroaryl dithioesters or hydrazines.

Step Reagents/Conditions Outcome Notes
1 Active methylene ketone + het(aryl) dithioester + NaH Monothio-1,3-diketone Precursor formation
2a Arylhydrazine, EtOH reflux, neutral 1-aryl-3,5-bis(het)arylpyrazole Het(aryl) at 3-position
2b Arylhydrazine, KOtBu, t-BuOH reflux 1-aryl-3,5-bis(het)arylpyrazole Complementary regioselectivity
2c One-pot: Active methylene ketone + arylhydrazine + NaH Pyrazole Improved efficiency

Source: Adapted from

Alkylation for N-Ethyl Substitution

The ethyl group at the pyrazole nitrogen (N1) is introduced typically by alkylation:

  • Treatment of the pyrazole intermediate with ethyl halides (e.g., ethyl bromide or ethyl iodide) under basic conditions.
  • Bases such as sodium hydride or potassium carbonate facilitate nucleophilic substitution.
  • Reaction conditions are optimized to avoid over-alkylation or side reactions.

This step is commonly performed after the pyrazole ring formation and thiophene attachment.

Research Findings and Optimization

  • Regioselectivity: The choice of precursor and reaction conditions strongly influences the regioisomer formed. Using monothio-1,3-diketones favors heteroaryl substitution at the 3-position, while methylthio-2-propenones provide complementary regioselectivity.

  • Reaction Yields: Reported yields for cyclocondensation reactions range from moderate to high (60–85%), depending on substrate and conditions.

  • Purification: Conventional methods such as column chromatography, recrystallization, and precipitation are effective for isolating desired regioisomers.

  • Catalyst Efficiency: Pd(dppf)Cl2 is effective in Suzuki coupling with good turnover numbers, enabling efficient thiophene installation.

  • One-Pot Procedures: The development of one-pot, three-component syntheses reduces steps and improves overall yield and operational simplicity.

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages Limitations
Cyclocondensation with monothio-1,3-diketones Active methylene ketones, dithioesters, NaH, arylhydrazines Reflux EtOH, neutral or base High regioselectivity, moderate to high yield Requires precursor synthesis
Cyclocondensation with methylthio-2-propenones Monothiodiketones, base (KOtBu or NaH), arylhydrazines Reflux t-BuOH or one-pot Complementary regioselectivity, efficient Sensitive to base and temperature
Pd-catalyzed Suzuki coupling Halogenated pyrazole, thiophen-3-yl boronic acid, Pd catalyst THF, base, 50–80°C Precise thiophene introduction, scalable Requires palladium catalyst, multistep
N-Alkylation for ethyl group Pyrazole intermediate, ethyl halide, base Room temp to reflux Straightforward alkylation Over-alkylation risk

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Ethyl-3-(thiophen-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole
Reactant of Route 2
Reactant of Route 2
1-Ethyl-3-(thiophen-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole

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